

# physicochemical properties of 4-(2,2,2-trifluoroethoxy)phenylboronic acid

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## Compound of Interest

Compound Name: 4-(2,2,2-Trifluoroethoxy)phenylboronic acid

Cat. No.: B1451871

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An In-Depth Technical Guide to 4-(2,2,2-Trifluoroethoxy)phenylboronic Acid

## Introduction: A Versatile Building Block for Modern Chemistry

**4-(2,2,2-Trifluoroethoxy)phenylboronic acid** is a specialized arylboronic acid that has emerged as a significant tool for researchers in medicinal chemistry and materials science. The strategic placement of a trifluoroethoxy group on the phenylboronic acid scaffold imparts a unique combination of electronic and steric properties. This modification enhances lipophilicity and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials.<sup>[1]</sup> Boronic acids are generally stable, easy to handle, and exhibit low toxicity, positioning them as crucial intermediates in organic synthesis.<sup>[2][3]</sup> This guide provides a comprehensive overview of the core physicochemical properties, reactivity, and practical applications of this important reagent, grounded in established scientific principles and experimental data.

## Part 1: Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. The key identifiers and physicochemical parameters for **4-(2,2,2-trifluoroethoxy)phenylboronic acid** are summarized below.

| Property          | Value  | Reference |
|-------------------|--|-----------|
| CAS Number        | 886536-37-4  | [4][5][6] |
| Molecular Formula | C <sub>8</sub> H <sub>8</sub> BF <sub>3</sub> O <sub>3</sub> | [4][6]    |
| Molecular Weight  | 219.96 g/mol   | [4]       |
| IUPAC Name        | [4-(2,2,2-trifluoroethoxy)phenyl]boronic acid                | [4][6]    |
| Melting Point     | 191-194 °C   | [7]       |
| Boiling Point     | 297.1 ± 50.0 °C (Predicted)                                  | [7]       |
| Density           | 1.35 ± 0.1 g/cm <sup>3</sup>                                 | [5][7]    |
| pKa               | 8.58 ± 0.16  | [7]       |
| Appearance        | White to off-white crystalline powder                        | [8]       |

## Part 2: Structural Analysis and Solution Behavior

### Molecular Structure and Acidity (pKa)

The functionality of **4-(2,2,2-trifluoroethoxy)phenylboronic acid** is intrinsically linked to its molecular structure. The boron atom is sp<sup>2</sup>-hybridized, resulting in a trigonal planar geometry with an empty p-orbital, which confers its Lewis acidic character.[2] In aqueous solution, boronic acids exist in equilibrium between the neutral, trigonal form and an anionic, tetrahedral boronate form.

The acidity, or pKa, is a critical parameter as it dictates the equilibrium between these two forms at a given pH. The pKa of 8.58 for this compound is slightly lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.83).[2][7] This increased acidity is attributed to the electron-withdrawing nature of the para-trifluoroethoxy substituent, which stabilizes the anionic boronate species. This modulation of Lewis acidity is crucial for applications such as carbohydrate sensing and for influencing the kinetics of transmetalation in cross-coupling reactions.[9][10]

## Solubility Profile

The solubility of a reagent dictates the choice of solvent systems for reactions and purification. While specific quantitative data for **4-(2,2,2-trifluoroethoxy)phenylboronic acid** is not extensively published, a qualitative profile can be inferred from its structure and the behavior of analogous compounds. Phenylboronic acids are generally soluble in polar organic solvents.<sup>[2]</sup> The trifluoroethoxy group, while increasing lipophilicity, can also engage in hydrogen bonding, leading to a nuanced solubility profile.

| Solvent Class | Representative Solvents                 | Expected Solubility         | Rationale   |
|---------------|---|-----------------------------|---|
| Ethers        | Diethyl ether,<br>Tetrahydrofuran (THF) | Soluble                     | The ether oxygen can hydrogen bond with the boronic acid protons, and the overall polarity is compatible. <a href="#">[2]</a>         |
| Alcohols      | Methanol, Ethanol                       | Soluble                     | Polar, protic solvents that readily solvate the boronic acid functional group.  |
| Chlorinated   | Dichloromethane (DCM), Chloroform       | Moderately Soluble          | Offers moderate polarity suitable for dissolving the compound. <a href="#">[11]</a>   |
| Aprotic Polar | Acetone, Acetonitrile (ACN)             | Soluble                     | These solvents are polar enough to dissolve the boronic acid without reacting with it under standard conditions. <a href="#">[11]</a> |
| Hydrocarbons  | Hexanes, Toluene                        | Poorly Soluble to Insoluble | The high polarity of the boronic acid group makes it incompatible with nonpolar solvents. <a href="#">[2]</a>                         |
| Water         | H <sub>2</sub> O                        | Slightly Soluble            | While the boronic acid group can interact with water, the fluorinated aryl portion is hydrophobic. Fluorinated substituents often     |

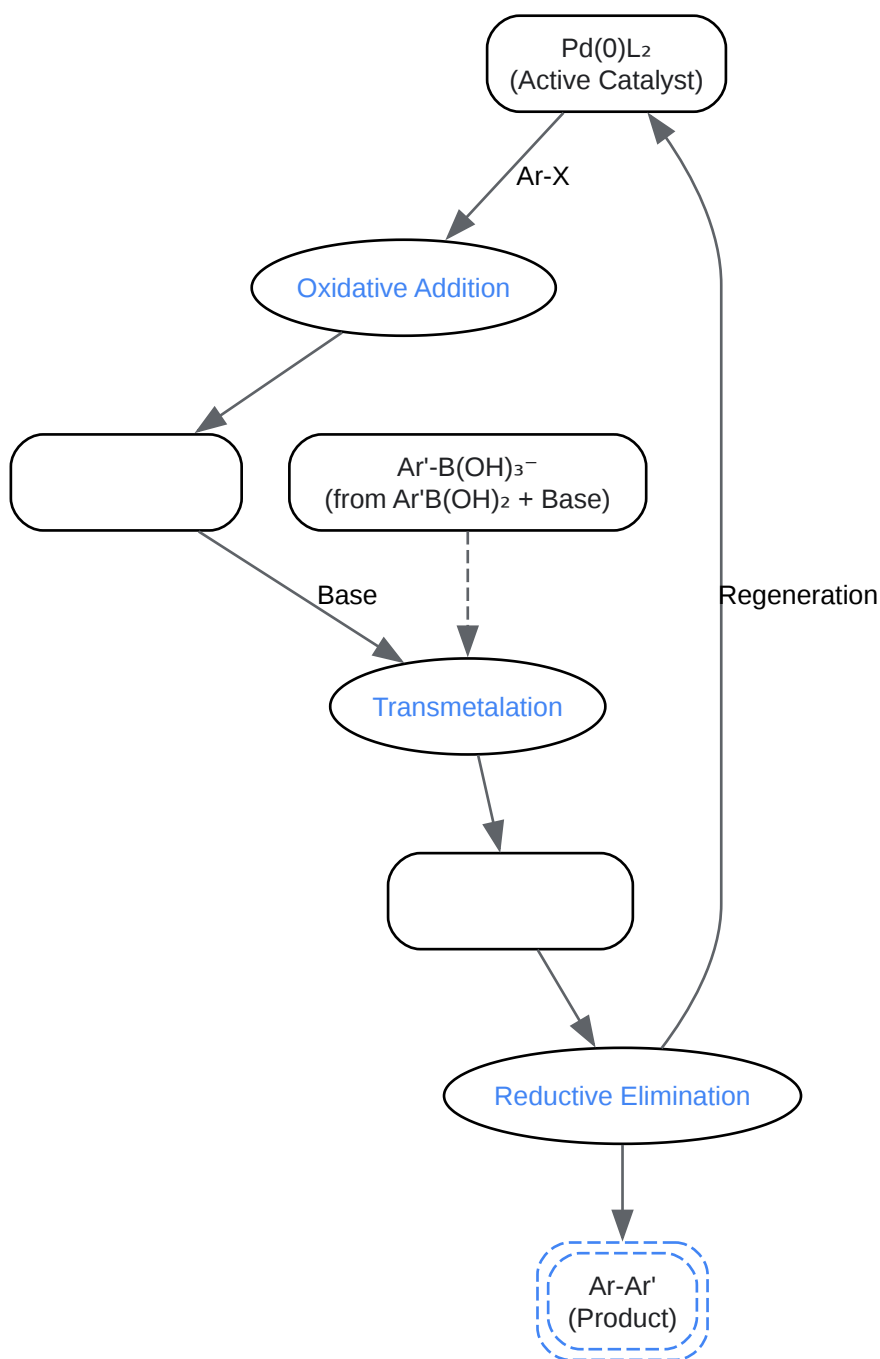
decrease aqueous solubility compared to their non-fluorinated analogs.[12]

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## Stability, Storage, and Handling

Proper handling and storage are paramount to preserving the integrity of boronic acids. Two primary degradation pathways are of concern: dehydration to form boroxines and oxidation.

- Dehydration: Like other boronic acids, **4-(2,2,2-trifluoroethoxy)phenylboronic acid** can undergo reversible dehydration, particularly upon heating or under vacuum, to form a cyclic trimer anhydride known as a boroxine.[13] This process can be reversed by the addition of water. For quantitative applications like Suzuki-Miyaura coupling, the presence of boroxine is often inconsequential as it readily hydrolyzes back to the monomeric boronic acid under the aqueous basic conditions of the reaction.



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